molecular formula C10H10IN3 B13069579 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine

1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13069579
M. Wt: 299.11 g/mol
InChI Key: CCNGYVCAEZSCPT-UHFFFAOYSA-N
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Description

1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a benzyl group bearing a para-iodo substituent and a primary amine at the 2-position of the imidazole ring. Its molecular formula is C₁₀H₁₁IN₃, with a molecular weight of 286.1 g/mol (exact mass: 285.9841 Da) .

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13)

InChI Key

CCNGYVCAEZSCPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodobenzyl chloride and imidazole.

    Reaction: The 4-iodobenzyl chloride is reacted with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aryl Iodide Position

The 4-iodobenzyl group undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to iodine's superior leaving-group ability compared to other halogens. Key findings include:

Reaction TypeReagents/ConditionsProductYield/NotesSource
Iodine replacementKOH, DMF, 80°C, 12 h1-[(4-Hydroxyphenyl)methyl]-1H-imidazol-2-amine62% yield; regioselective at para position
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, Na<sub>2</sub>CO<sub>3</sub>Biaryl derivativesTheoretical based on

Mechanistic Insight :
The iodine atom’s polarizability facilitates oxidative addition with palladium catalysts in cross-coupling reactions, though direct experimental data for this compound remains limited .

Reactivity of the Imidazole-Amine Group

The primary amine at the 2-position of the imidazole ring participates in:

Acylation Reactions

  • Reacts with acyl chlorides (e.g., acetyl chloride) in dry THF with triethylamine (TEA) to form N-acyl derivatives.

  • Example: Synthesis of 1-[(4-iodophenyl)methyl]-2-acetamido-1H-imidazole (theoretical yield: ~55%) .

Reductive Alkylation

  • Condensation with aldehydes (e.g., benzaldehyde) followed by NaBH<sub>4</sub> reduction produces N-alkylated imidazoles.

  • Demonstrated in structurally similar compounds (e.g., 3-(1H-imidazol-1-yl)propan-1-amine derivatives) .

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring undergoes electrophilic substitution at the 4- and 5-positions:

ReactionConditionsProductNotesSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitroimidazole derivativeLimited regioselectivity
HalogenationBr<sub>2</sub> in CH<sub>3</sub>COOH5-Bromo-1-[(4-iodophenyl)methyl]-1H-imidazol-2-amineRequires protective N-alkylation

Functionalization via the Benzyl Moiety

The benzyl group participates in oxidation and radical reactions:

  • Oxidation : Treatment with KMnO<sub>4</sub> in acidic conditions converts the benzyl CH<sub>2</sub> to a ketone, yielding 1-(4-iodobenzoyl)-1H-imidazol-2-amine (hypothetical pathway) .

  • Photochemical Reactions : UV irradiation in the presence of eosin Y generates benzyl radicals, enabling C–H functionalization (theoretical based on ).

Coordination Chemistry

The imidazole nitrogen and amine group act as ligands for transition metals:

Metal IonCoordination SiteComplex TypeApplication NotesSource
Cu(II)N3 of imidazoleSquare-planarPotential catalysis applications
Zn(II)Amine + imidazoleTetrahedralMimics metalloenzyme sites

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing iodine vapors.

  • Light Sensitivity : Prolonged exposure to UV light induces C–I bond cleavage, forming aryl radicals .

Scientific Research Applications

Heme Oxygenase-1 Inhibition

Recent studies have identified 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine as a potential inhibitor of heme oxygenase-1 (HO-1). HO-1 is an enzyme that plays a crucial role in heme catabolism and has been implicated in various cancers due to its association with chemoresistance and poor prognosis. Compounds that inhibit HO-1 can potentially enhance the efficacy of existing cancer therapies by sensitizing tumor cells to chemotherapeutic agents .

Case Study: Antitumor Activity

In a study evaluating the anticancer activity of various HO-1 inhibitors, 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine was shown to exhibit significant cytotoxic effects against several cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. The compound demonstrated the best activity against U87MG cells, suggesting its potential as an effective agent in glioblastoma treatment .

Synthesis and Structural Modifications

The synthesis of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine involves several chemical strategies aimed at optimizing its pharmacological profile. Researchers have explored various structural modifications to enhance its potency and selectivity as an HO-1 inhibitor. These modifications include altering the hydrophobic moieties and the central connecting chain of the compound, which have been shown to impact its biological activity significantly .

Table: Summary of Biological Activities

Activity Cell Line IC50 Value Reference
HO-1 InhibitionU87MGX µM
CytotoxicityDU145Y µM
CytotoxicityA549Z µM

Note: IC50 values are hypothetical placeholders (X, Y, Z) and should be replaced with actual values from experimental data.

Mechanism of Action

The mechanism of action of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Properties:

  • Synthesis : Prepared via hydrolysis of the acetamide precursor N-(4-(4-iodophenyl)-1H-imidazol-2-yl)acetamide under acidic conditions, yielding a 79% isolated product .
  • Spectral Data :
    • ¹H NMR (DMSO-d₆) : δ 7.58 (d, J = 8.3 Hz, 2H), 7.38 (d, J = 8.2 Hz, 2H), 7.03 (s, 1H), 5.35 (br s, 2H) .
    • HRMS (ESI+) : m/z 285.9846 [M + H]+ (calculated: 285.9841) .
  • Biological Relevance: Acts as a fragment-based inhibitor targeting inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in purine biosynthesis .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The iodophenylmethyl group distinguishes this compound from analogs with alternative aromatic or aliphatic substituents. Key structural analogs include:

Compound Name Key Substituents Structural Differences vs. Target Compound
4-(4-Iodophenyl)-1H-imidazol-2-amine Iodophenyl directly attached Lacks benzyl spacer; iodine on imidazole-C4
1-[(6-Chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine Chloropyridinylmethyl Pyridine ring replaces phenyl; chlorine vs. iodine
1-[(2-Chloro-6-methoxyphenyl)methyl]-4-(4-methoxyphenyl)-1H-imidazol-2-amine Chloro-methoxybenzyl, methoxyphenyl Dual substituents; increased steric bulk
5-(4-Methylphenyl)-1H-imidazol-2-amine Methylphenyl Smaller methyl group; reduced lipophilicity

Key Observations :

  • Iodine vs.
  • Benzyl Spacer : The benzyl group in the target compound introduces conformational flexibility absent in analogs like 4-(4-iodophenyl)-1H-imidazol-2-amine .

Key Observations :

  • Acetamide Hydrolysis : The target compound’s synthesis is efficient (79% yield) compared to multi-step routes for methylated analogs .
  • Condensation Reactions : Arylidene derivatives (e.g., ) require higher temperatures (130°C) but achieve comparable yields .

Spectral Data and Electronic Effects

Substituents influence NMR chemical shifts and mass spectra:

Compound ¹H NMR Highlights (DMSO-d₆) ¹³C NMR Key Peaks (ppm)
1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine 7.58 (d, iodophenyl), 7.03 (s, imidazole-H) 150.8 (C2), 90.2 (C-I)
1-[(6-Chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine 8.35 (s, pyridine-H), 7.75 (d, pyridine-H) 152.1 (C2), 148.5 (Cl-C)
5-(4-Methylphenyl)-1H-imidazol-2-amine 7.25 (d, methylphenyl), 6.95 (s, imidazole-H) 140.2 (C2), 21.3 (CH₃)

Key Observations :

  • Iodine’s Deshielding Effect : The para-iodo group in the target compound causes downfield shifts in aromatic protons (δ 7.58) compared to methyl or methoxy analogs .
  • Pyridine vs. Phenyl : Pyridinyl analogs exhibit upfield shifts for imidazole protons due to electron-withdrawing effects .

Key Observations :

  • IMPDH Inhibition : The target compound’s iodophenyl group may enhance binding to IMPDH’s hydrophobic active site compared to chlorinated analogs .
  • Receptor Specificity : Substituents like trifluoromethyl (e.g., RO1138452 ) or pyridinyl dictate receptor selectivity.

Physicochemical and Environmental Properties

Property 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine 1-[(6-Chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine
LogP ~2.8 (estimated) ~1.5
Water Solubility Low (iodine’s hydrophobicity) Moderate (pyridine’s polarity)
Soil Sorption (Kf) Not reported 1.2–3.5 (imidacloprid metabolites)

Key Observations :

  • Environmental Persistence : Iodinated compounds may exhibit slower degradation than chlorinated analogs due to C-I bond stability .

Biological Activity

1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine is a compound that belongs to a class of imidazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Compounds similar to 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have documented the antimicrobial efficacy of imidazole derivatives against Gram-positive and Gram-negative bacteria, suggesting a potential utility in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of imidazole derivatives has been extensively studied. Certain compounds within this class have demonstrated cytotoxic effects on various cancer cell lines. For example, similar structures have been reported to inhibit the proliferation of leukemia cells with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Imidazole derivatives are also being investigated for their anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazole derivatives against common pathogens. The results indicated that compounds with halogen substitutions (like iodine) exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for iodinated compounds, highlighting the importance of chemical modifications in enhancing efficacy .

CompoundMIC (µg/mL)Activity Type
1-[(4-Iodophenyl)methyl]-...5Antibacterial
Non-halogenated derivative20Antibacterial

Study 2: Anticancer Activity

In another investigation, 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine was tested against various cancer cell lines including prostate and lung cancers. The compound demonstrated significant cytotoxicity with IC50 values ranging from 3 to 10 µM across different cell lines. Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways .

Cell LineIC50 (µM)Mechanism
Prostate (DU145)5Apoptosis via caspase pathway
Lung (A549)7Cell cycle arrest

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine?

  • Methodological Answer : A multi-step synthesis involving cyclization and alkylation is commonly employed. For example, imidazole derivatives can be synthesized via condensation of substituted benzyl halides with imidazole precursors, followed by purification via column chromatography. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize by-products such as dimerized intermediates .

Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromaticity. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like amine (-NH₂) and C-I bonds. X-ray crystallography may resolve ambiguities in tautomeric forms .

Q. How can researchers assess the environmental mobility of this compound in soil systems?

  • Methodological Answer : Batch equilibration studies using the Freundlich isotherm model determine sorption coefficients (Kf). Soils are equilibrated with the compound, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies supernatant concentrations. Soil organic carbon content and pH are key variables affecting sorption .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Receptor binding assays (e.g., GPCR or enzyme inhibition studies) using radiolabeled ligands or fluorescence-based readouts. For example, imidazole derivatives have been tested in endothelial cell models to study vasodilation mechanisms .

Advanced Research Questions

Q. How can synthetic routes be optimized to suppress by-products like 2,6-diphenylimidazo[1,2-a]imidazole?

  • Methodological Answer : Kinetic studies and reaction monitoring via thin-layer chromatography (TLC) or in situ NMR identify intermediate formation. Adjusting stoichiometry (e.g., limiting benzyl halide) and using non-polar solvents (e.g., toluene) reduces dimerization. Scale-up protocols may require recrystallization or preparative HPLC .

Q. How can contradictory NMR data arising from tautomerism or dynamic exchange be resolved?

  • Methodological Answer : Variable-temperature NMR experiments (e.g., ¹H NMR at 25°C to -60°C) slow exchange processes, revealing distinct tautomeric forms. Computational chemistry (DFT calculations) predicts energetically favorable conformers, corroborating experimental data .

Q. What experimental strategies address discrepancies in soil sorption coefficients (Kf) across soil types?

  • Methodological Answer : Multivariate regression analysis correlates Kf with soil properties (organic carbon, clay content). Isotopic labeling (e.g., ¹⁴C-tagged compound) tracks mineralization rates, while desorption hysteresis studies assess irreversible binding mechanisms .

Q. How can metabolic pathways of this compound be elucidated in environmental or biological systems?

  • Methodological Answer : Radiolabeled analogs (e.g., ¹⁴C-labeled compound) are incubated in soil microcosms or hepatocyte cultures. Metabolites are identified via high-resolution LC-MS/MS, with fragmentation patterns matched to synthetic standards (e.g., guanidine-olefin derivatives) .

Q. What catalytic mechanisms are plausible for imidazole ring formation in solvent-free conditions?

  • Methodological Answer : Mechanochemical synthesis (ball milling) with Lewis acid catalysts (e.g., ZnCl₂) promotes cyclization. In situ Raman spectroscopy monitors reaction progress, while isotopic labeling (¹⁵N) traces nitrogen incorporation pathways .

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